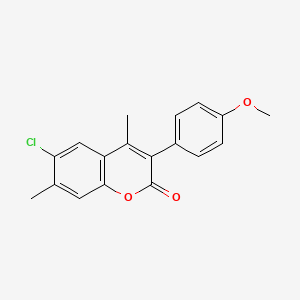

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin

Vue d'ensemble

Description

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and the fragrance industry. This particular compound is characterized by the presence of a chlorine atom, two methyl groups, and a methoxyphenyl group attached to the coumarin core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 4-chloro-3,5-dimethylphenol, and ethyl acetoacetate.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the coumarin core.

Chlorination: The resulting coumarin intermediate is then chlorinated using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the desired position.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and advanced purification techniques enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

Oxidation: Oxidized coumarin derivatives.

Reduction: Reduced coumarin derivatives.

Substitution: Substituted coumarin derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have identified 6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin as a potent microtubule-targeting agent with significant anticancer activity. Research conducted on HeLa cells revealed that this compound induces G(2)-M phase arrest and apoptosis. The compound demonstrated an IC(50) value of approximately 200 nmol/L in HCT116 cells and exhibited a broad spectrum of anticancer activity against various cancer cell lines, including colon, breast, liver, cervical cancers, and leukemia .

Antioxidant Activities

Coumarins are known for their antioxidant properties, and 6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin is no exception. Studies have shown that derivatives of coumarins exhibit significant antioxidant activities due to their ability to scavenge free radicals and reduce oxidative stress.

Evaluation Methods

The antioxidant potential of this compound can be evaluated using various assays such as:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) assay

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

These methods help assess the ability of the compound to neutralize free radicals and protect cellular components from oxidative damage.

Antimicrobial Activity

The antimicrobial properties of 6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin have also been investigated. Research indicates that coumarin derivatives possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

In a comparative study of coumarin derivatives:

- The compound exhibited significant antibacterial activity against multiple strains with minimum inhibitory concentrations (MICs) ranging from 125 μg/mL to 500 μg/mL .

- Specific derivatives demonstrated broad-spectrum activity against microorganisms comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparaison Avec Des Composés Similaires

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin can be compared with other similar compounds, such as:

4-Methylcoumarin: Lacks the chlorine and methoxyphenyl groups, resulting in different chemical and biological properties.

7-Hydroxycoumarin: Contains a hydroxyl group instead of the methoxyphenyl group, leading to variations in reactivity and biological activity.

6-Chlorocoumarin: Similar in structure but lacks the methyl and methoxyphenyl groups, affecting its overall properties.

Activité Biologique

6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in anticancer research. This article will explore its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The compound functions primarily through the following mechanisms:

- Microtubule Targeting : It acts as a microtubule-targeting agent which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it induces G2-M phase arrest in HeLa cells and promotes the depolymerization of tubulin .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose- and time-dependent manner. This process involves the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anticancer Efficacy

6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin exhibits a broad spectrum of anticancer activity across various cell lines. The following table summarizes its efficacy based on IC50 values against different cancer types:

| Cancer Type | IC50 (nmol/L) |

|---|---|

| Colon Cancer (HCT116) | 200 |

| Breast Cancer | 75 - 1,570 |

| Liver Cancer | 75 - 1,570 |

| Cervical Cancer | 75 - 1,570 |

| Leukemia | 75 - 1,570 |

| Epidermoid Cancer | 75 - 1,570 |

| Human Lung Fibroblasts (WI-38) | 12,128 |

This data indicates that while the compound is highly effective against various cancer types, it demonstrates significantly lower cytotoxicity towards normal human lung fibroblasts .

Case Studies

Recent studies have further elucidated the biological activity of this coumarin derivative:

- Study on HeLa Cells : A study demonstrated that treatment with 6-chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin resulted in significant G2-M phase arrest and apoptosis. Flow cytometry and Western blot analyses confirmed these findings, showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

- Broad-Spectrum Anticancer Activity : Another investigation highlighted its efficacy against nine different cancer cell lines derived from various tissues. The compound's ability to induce apoptosis through microtubule disruption was a key finding .

- Neuroprotective Effects : Beyond its anticancer properties, coumarin derivatives have shown promise in neuroprotection through cholinesterase inhibition and modulation of amyloid-beta aggregation, suggesting potential applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO3/c1-10-8-16-14(9-15(10)19)11(2)17(18(20)22-16)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZBIIYQFOVKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.